See also: Ipomoea aquatica leaf (part of).
Stearda
CAS No.: 105955-10-0
Cat. No.: VC20758614
Molecular Formula: C26H45NO3
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105955-10-0 |
|---|---|
| Molecular Formula | C26H45NO3 |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide |
| Standard InChI | InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) |
| Standard InChI Key | KOCSVLPLQCBIGW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Introduction
Chemical Identity and Properties
Stearda, bearing the CAS number 105955-10-0, is classified as a carboxamide compound with the IUPAC name N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide. It is also known by the synonym N-(3,4-dihydroxyphenethyl)stearamide. The compound possesses a molecular formula of C26H45NO3 and a molecular weight of 419.6 g/mol . The chemical structure features a stearoyl chain connected to a dopamine moiety through an amide bond, giving it unique structural characteristics that contribute to its biological activity.
The chemical identification of Stearda is well-established through various standard notations, including InChI (InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30)) and SMILES (CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O). This compound is registered in PubChem with the compound identifier 10025103.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Stearda:
| Property | Value |
|---|---|
| CAS Number | 105955-10-0 |
| Molecular Formula | C26H45NO3 |
| Molecular Weight | 419.64 g/mol |
| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide |
| Solubility | <2.1 mg/ml in ethanol |
| Storage Recommendation | -20°C |
| State | Solid |
Stearda demonstrates limited solubility in polar solvents, with recorded solubility of less than 2.1 mg/ml in ethanol . This physicochemical property influences its handling in laboratory settings and potentially its bioavailability in biological systems.
Pharmacological Activity
Intracellular Calcium Modulation
In studies conducted using human embryonic kidney cells overexpressing human TRPV1, Stearda demonstrated dose-dependent enhancement of NADA's effects. Specifically, in the presence of Stearda at concentrations ranging from 0.1 to 10 μM, the EC50 of NADA was significantly reduced from approximately 90 nM to approximately 30 nM . This three-fold increase in potency illustrates Stearda's substantial modulatory effect on TRPV1-mediated calcium influx.
Similar effects were observed with anandamide, where Stearda dose-dependently enhanced the anandamide-induced increase in intracellular calcium concentrations . These findings suggest that Stearda may play a role in fine-tuning endovanilloid signaling pathways.
Synergistic Effects with pH
A particularly notable aspect of Stearda's pharmacological profile is its ability to act synergistically with low pH conditions (6.0-6.7) to enhance intracellular calcium levels via TRPV1 activation . This synergy with acidic conditions may have significant implications in inflammatory states, where local tissue acidosis often occurs.
Research Findings in Pain Modulation
In Vivo Nociceptive Effects
Research into Stearda's effects on pain processing has yielded intriguing results. When co-administered with NADA (0.5 μg) in rat hind paws, Stearda (5 μg) significantly potentiated NADA's TRPV1-mediated nociceptive effect . This was evidenced by markedly shortened withdrawal latencies from a radiant heat source, indicating enhanced pain sensitivity.
It is noteworthy that when administered alone and assessed in standard thermal pain assays with measurement periods of 10-90 minutes post-administration, Stearda showed no intrinsic activity . This suggests that under normal physiological conditions, Stearda may remain functionally "silent" until appropriate co-factors (such as endovanilloids or acidic pH) are present.
Comparative Analysis with Related Compounds
Stearda belongs to a family of N-acyl dopamines that includes N-oleoyldopamine and N-palmitoyldopamine (PALDA) . These compounds share structural similarities but demonstrate distinct pharmacological profiles.
| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.383 mL | 11.915 mL | 23.8299 mL |
| 5 mM | 0.4766 mL | 2.383 mL | 4.766 mL |
| 10 mM | 0.2383 mL | 1.1915 mL | 2.383 mL |
To enhance solubility during solution preparation, it is recommended to heat the container to 37°C followed by sonication in an ultrasonic bath . This process helps overcome the limited solubility of Stearda in common solvents.
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